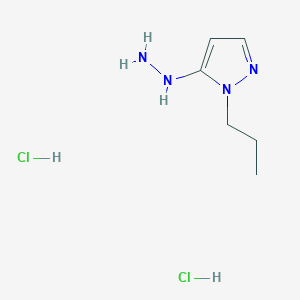

5-hydrazino-1-propyl-1H-pyrazole

CAS No.:

Cat. No.: VC16424192

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14Cl2N4 |

|---|---|

| Molecular Weight | 213.11 g/mol |

| IUPAC Name | (2-propylpyrazol-3-yl)hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-2-5-10-6(9-7)3-4-8-10;;/h3-4,9H,2,5,7H2,1H3;2*1H |

| Standard InChI Key | APRKIEKJQWMVPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C(=CC=N1)NN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Molecular Properties

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₄ | C₆H₁₄Cl₂N₄ |

| Molecular Weight | 176.65 g/mol | 213.11 g/mol |

| Canonical SMILES | CCCN1C(=CC=N1)NN | CCCN1C(=CC=N1)NN.Cl.Cl |

| PubChem CID | - | 126965413 |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar ring geometries with bond angles near 120° between adjacent atoms . The hydrazino group (-NH-NH₂) introduces hydrogen-bonding capabilities, potentially enhancing solubility in polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway includes:

-

Formation of Pyrazole Core: Reacting propylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-propyl-1H-pyrazole .

-

Hydrazine Functionalization: Electrophilic substitution at position 5 using hydrazine hydrate in ethanol at 60–80°C introduces the hydrazino group.

Key Reaction Conditions:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (reported 30–50% for analogous compounds) . Post-synthesis purification involves:

-

Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted starting materials .

-

Crystallization: Cooling saturated solutions in ethanol yields high-purity crystals.

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated 120–140°C based on structurally similar pyrazoles .

-

Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL). The dihydrochloride salt exhibits higher aqueous solubility (>50 mg/mL) due to ionic dissociation.

Reactivity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume